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Compound of Interest

Compound Name: 1,2-Dibromo-1,1,2-trifluoroethane

Cat. No.: B1585085 Get Quote

Spectroscopic Data Analysis of 1,2-Dibromo-
1,1,2-trifluoroethane
An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,2-
Dibromo-1,1,2-trifluoroethane (CAS No. 354-04-1). The document details Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights

for the structural elucidation, identification, and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the precise structure of a

molecule. For 1,2-Dibromo-1,1,2-trifluoroethane (C₂HBr₂F₃), analysis of ¹H, ¹³C, and ¹⁹F

NMR spectra provides a complete picture of its atomic connectivity and environment.

Data Presentation
The following table summarizes the observed and expected NMR spectral data for 1,2-
Dibromo-1,1,2-trifluoroethane.
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Nucleus
Chemical Shift (δ)

ppm
Multiplicity Assignment

¹H 6.553[1] Doublet of Triplets (dt) -CHFBr-

¹³C Data not available Doublet of Triplets (dt) -CHFBr-

Data not available Triplet of Doublets (td) -CF₂Br-

¹⁹F Data not available
Doublet of Doublets

(dd)
-F₂CBr-

Data not available
Doublet of Quartets

(dq)
-CHFBr-

Note: Specific chemical shift values for ¹³C and ¹⁹F are not readily available in public databases

and should be determined experimentally. The expected multiplicities are based on predicted

spin-spin coupling.

Logical Relationship of NMR Data
The diagram below illustrates how different NMR experiments contribute to the structural

elucidation of the molecule.
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Caption: Logical flow from NMR experiments to structural information.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 1,2-Dibromo-1,1,2-
trifluoroethane in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a

small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H NMR).

Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

Data Acquisition:

Acquire ¹H, ¹³C, and ¹⁹F spectra at room temperature.

For ¹H, use a standard pulse sequence with a sufficient number of scans to achieve a

good signal-to-noise ratio.
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For ¹³C, use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlet peaks for

each carbon environment, or a coupled experiment to observe C-F splitting.

For ¹⁹F, use a standard pulse sequence, referencing the spectrum to an appropriate

standard like CFCl₃.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction. Integrate the signals to determine

the relative ratios of nuclei.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Data Presentation
The table below lists the key IR absorption bands for identifying the functional groups in 1,2-
Dibromo-1,1,2-trifluoroethane.

Wavenumber (cm⁻¹) Intensity Vibration Type Assignment

~2980 - 3000 Medium C-H Stretch -CHFBr-

~1100 - 1350 Strong C-F Stretch C-F bonds

~550 - 750 Strong C-Br Stretch C-Br bonds

Note: These are typical ranges. The exact peak positions can be found on the experimental

spectrum.

Experimental Workflow: IR Spectroscopy
The following diagram outlines the typical workflow for obtaining and interpreting an IR

spectrum.
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Caption: Standard workflow for FTIR analysis.

Experimental Protocol: IR Spectroscopy
Sample Preparation: As a liquid, the spectrum can be obtained using the neat liquid. Place a

small drop of 1,2-Dibromo-1,1,2-trifluoroethane between two salt plates (e.g., NaCl or KBr)

to form a thin capillary film.[2]

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Background Scan: Perform a background scan with the empty salt plates to record the

spectrum of atmospheric CO₂ and H₂O, which will be subtracted from the sample spectrum.

Data Acquisition: Place the prepared sample in the spectrometer's sample compartment and

acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise

ratio over a range of 4000-400 cm⁻¹.

Data Processing: The instrument software automatically subtracts the background spectrum

and converts the interferogram into a spectrum of transmittance or absorbance versus
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wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound by measuring the mass-to-charge ratio (m/z) of its ions. The fragmentation pattern

provides further structural information.

Data Presentation
The electron ionization (EI) mass spectrum of 1,2-Dibromo-1,1,2-trifluoroethane will show a

characteristic pattern due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br).[3]

m/z (Mass/Charge) Relative Intensity Proposed Fragment Notes

240 / 242 / 244 Low [C₂HBr₂F₃]⁺
Molecular ion (M⁺)

peak cluster.

161 / 163 High [C₂HBrF₃]⁺
Loss of one Br atom,

[M-Br]⁺.

129 / 131 Medium [CF₂Br]⁺
Fragmentation of the

C-C bond.

82 Medium [C₂HF₂]⁺ Loss of two Br atoms.

69 High [CF₃]⁺

Common fragment in

fluorinated

compounds.

Note: The relative intensities are approximate. The isotopic pattern for two bromine atoms will

show peaks with a relative intensity ratio of approximately 1:2:1.

Fragmentation Pathway
This diagram illustrates the primary fragmentation pathways for 1,2-Dibromo-1,1,2-
trifluoroethane under electron ionization.
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Caption: Electron ionization fragmentation of the target molecule.

Experimental Protocol: Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or

acetonitrile) into the mass spectrometer, often via a Gas Chromatography (GC-MS) system

for separation and purification.[2]

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. In EI, high-energy

electrons bombard the molecule, causing it to ionize and fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

Detection: An electron multiplier or similar detector records the abundance of ions at each

m/z value.

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The

fragmentation pattern is analyzed to confirm the structure, and the molecular ion peak

confirms the molecular weight.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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